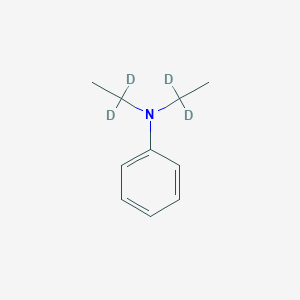

N,N-Bis(1,1-dideuterioethyl)aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of anilines, which includes “N,N-Bis(1,1-dideuterioethyl)aniline”, can be achieved through various methods. One common method is the nitration-reduction pathway, where a hydrogen atom on a benzene ring is replaced by a primary amine group . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Chemical Reactions Analysis

Anilines, including “N,N-Bis(1,1-dideuterioethyl)aniline”, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX), which are petrochemicals available at low cost in bulk quantities .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes

Research has been conducted on the synthesis and characterization of complexes involving bis(N-allylbenzimidazol-2-ylmethyl)aniline and its transition metal complexes. These complexes exhibit significant radical scavenging activity, highlighting their potential in antioxidant applications (Wu et al., 2015).

Application in Organic Synthesis

N,N-Bis(trifluoromethyl)anilines, a related class of compounds, have been synthesized through dediazotation reactions, showing the versatility of N,N-bis-substituted anilines in synthesizing aromatic compounds containing specific functional groups (HirschbergMarkus et al., 2012).

Antioxidative Activity

Copper(II), manganese(II), and nickel(II) complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline have been synthesized and characterized, with a focus on their antioxidative activities. These complexes have shown potent hydroxyl radical scavenging activity, suggesting their potential in pharmaceutical and nutraceutical applications (Wu et al., 2015).

Catalytic Activity Enhancement

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related ligands has been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, demonstrating the role of N,N-bis-substituted anilines in facilitating organic transformations (Bhunia et al., 2017).

Fluorescent Scaffolds

2,6-Bis(arylsulfonyl)anilines have been explored as fluorescent scaffolds, with solid-state fluorescence materials based on aggregation-induced emission. This research opens avenues for the development of new materials for optical and sensing applications (Beppu et al., 2014).

Corrosion Inhibition

N,N-Bis(2-pyridylmethyl)aniline and its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds in protecting metallic surfaces from corrosion could have significant implications in industrial applications (Xu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-bis(1,1-dideuterioethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUCNLOZRCGPQ-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)N(C1=CC=CC=C1)C([2H])([2H])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(1,1-dideuterioethyl)aniline | |

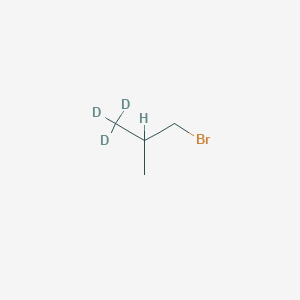

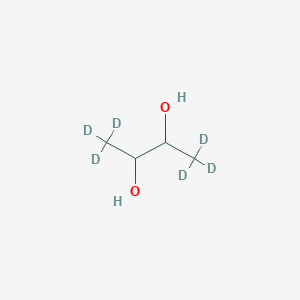

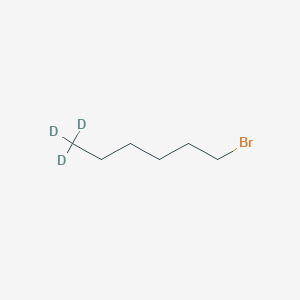

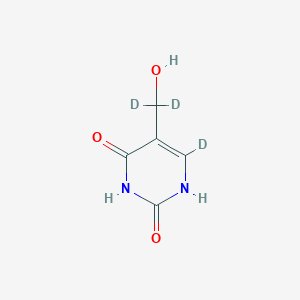

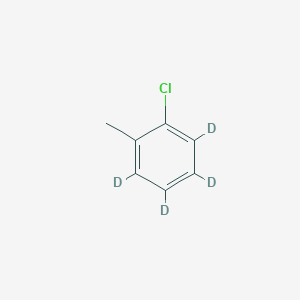

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

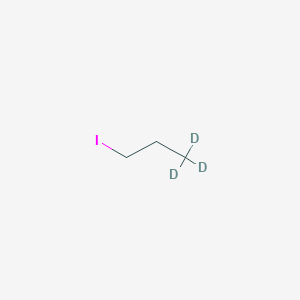

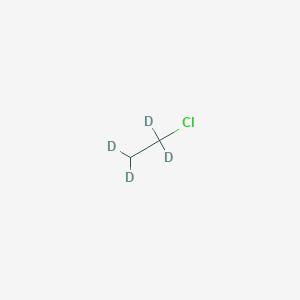

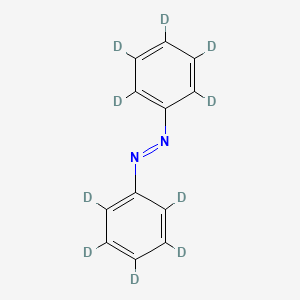

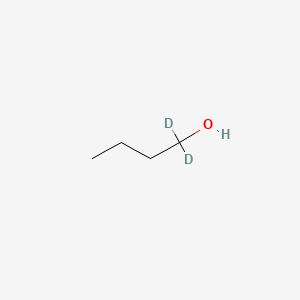

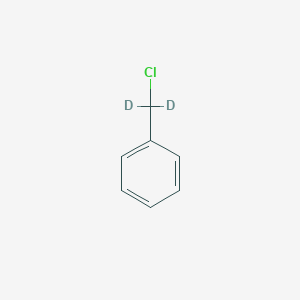

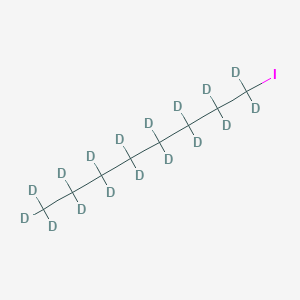

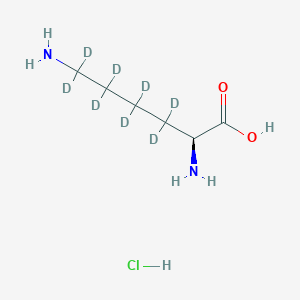

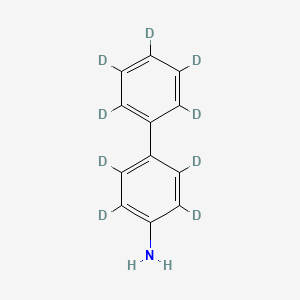

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.